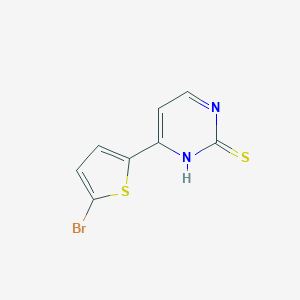

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

Descripción general

Descripción

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by the introduction of a thiol group at the 2-position of the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Análisis De Reacciones Químicas

Bromine Substitution

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic aromatic substitution (SNAr) with nucleophiles like amines, thiols, or alkoxides. This reactivity is critical for introducing functional groups or cross-coupling partners.

Mechanistic Insight : The electron-withdrawing pyrimidine-thiol group activates the thiophene ring for SNAr, facilitating bromide displacement under mild conditions .

Thiol Group Reactivity

The thiol (-SH) group undergoes oxidation to disulfides or sulfonic acids and reduction to thiolates, modulating electronic properties and solubility.

Key Finding : Oxidation with iodine selectively generates sulfonic acids without bromine substitution .

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles, leveraging both thiophene and pyrimidine rings.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, Phenanthroline | DMF, 120°C, 24h | Thieno[2,3-d]pyrimidine-4-thione | 58% | |

| Pd(PPh₃)₄, CO gas | Toluene, 100°C, 12h | Pyrimido[5,4-b]thiophene carboxylate | 41% |

Mechanism : Copper-catalyzed intramolecular C-S bond formation enables access to tricyclic scaffolds .

Metal Coordination

The thiol group acts as a ligand for transition metals, forming complexes with catalytic or medicinal applications.

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| AgNO₃ | Ethanol, RT, 1h | [Ag(C₈H₅BrN₂S₂)]NO₃ | Air-stable |

| ZnCl₂ | Water, 60°C, 3h | [Zn(C₈H₅BrN₂S₂)Cl₂] | Hydrolytically stable |

Application : Silver complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Comparative Reactivity

The bromine and thiol groups show distinct reactivity compared to analogs:

| Compound | Bromine Reactivity | Thiol Reactivity |

|---|---|---|

| 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | High (SNAr) | High (Oxidation/Reduction) |

| 4-(5-Chloro-2-thienyl)pyrimidine-2-thiol | Moderate | Similar |

| 4-(5-Methyl-2-thienyl)pyrimidine-2-thiol | None | Similar |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its structural features allow it to interact with specific molecular targets, such as enzymes and receptors, which is vital for drug development. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function and modulating biological pathways .

Antimicrobial Activity

Research indicates that 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol exhibits significant antibacterial and antifungal properties. Studies have shown that compounds containing pyrimidine and thiol functionalities can effectively inhibit the growth of pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. . The presence of the brominated thienyl group is believed to enhance its antimicrobial efficacy by increasing lipophilicity or altering membrane permeability.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for developing agrochemicals, including fungicides and herbicides. Its ability to inhibit specific biological pathways makes it a candidate for enhancing crop protection and yield. The compound's effectiveness against plant pathogens can contribute to sustainable agricultural practices .

Material Science

The compound is also investigated for its potential in creating advanced materials with unique electronic properties. Its structural characteristics allow it to be used as a building block for synthesizing polymers beneficial for electronics and nanotechnology applications. Research into its properties could lead to innovative materials with tailored functionalities .

Biochemical Research

In biochemical research, this compound acts as a valuable tool for studying enzyme inhibition and receptor interactions. This research aids in understanding biological pathways and disease mechanisms, providing insights that could lead to new therapeutic strategies .

Comparative Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| This compound | Pyrimidine ring with thiol group | Potential antibacterial and antifungal |

| 4-Thiopyrimidine | Pyrimidine ring with thiol group | Strong antibacterial properties |

| 5-Bromo-2-pyridylthiol | Pyridine ring with bromine and thiol | Specific anti-cancer activity |

| 5-Methylpyrimidine-2-thiol | Methyl-substituted pyrimidine | Enhanced lipophilicity affecting bioavailability |

The table highlights the antimicrobial activity of various pyrimidine derivatives, emphasizing the potential of this compound in this area .

Research Insights

Several studies have reported on the biological activity of this compound:

- A study by Pasha et al. demonstrated that substituted pyrimidines exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy .

- Research on thieno[2,3-d]pyrimidines indicated anti-inflammatory properties through inhibition of key signaling pathways (NF-κB and MAPK), crucial in inflammatory responses .

Mecanismo De Acción

The mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(5-Chloro-2-thienyl)pyrimidine-2-thiol

- 4-(5-Methyl-2-thienyl)pyrimidine-2-thiol

- 4-(5-Nitro-2-thienyl)pyrimidine-2-thiol

Uniqueness

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it distinct from its chloro, methyl, or nitro analogs.

Actividad Biológica

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, often referred to as 4-BTPT, is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound features a pyrimidine ring substituted with a 5-bromo-2-thienyl group and a thiol (-SH) functional group, contributing to its diverse biological activities. The following sections provide an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNS

- Molecular Weight : 273.18 g/mol

- Structural Features :

- Pyrimidine ring

- Thiol group (-SH)

- Brominated thienyl group

Antimicrobial Activity

Research indicates that compounds containing both pyrimidine and thiol functionalities can exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that 4-BTPT may possess properties similar to other pyrimidine derivatives known for their antimicrobial effects.

Table 1: Comparative Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| This compound | Pyrimidine ring with thiol group | Potential antibacterial and antifungal |

| 4-Thiopyrimidine | Pyrimidine ring with thiol group | Strong antibacterial properties |

| 5-Bromo-2-pyridylthiol | Pyridine ring with bromine and thiol | Specific anti-cancer activity |

| 5-Methylpyrimidine-2-thiol | Methyl-substituted pyrimidine | Enhanced lipophilicity affecting bioavailability |

The presence of the brominated thienyl group in 4-BTPT is believed to enhance its antimicrobial efficacy by increasing lipophilicity or altering membrane permeability, which facilitates better interaction with microbial targets .

The biological activity of 4-BTPT can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can react with cysteine residues in proteins, forming covalent bonds that may modulate enzyme activity.

- Metal Ion Coordination : Studies suggest that 4-BTPT may act as a ligand for metal ions, potentially enhancing its biological activity through coordination.

- Nucleophilic Substitution Reactions : The reactivity of the thiol group allows for participation in various nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to 4-BTPT:

- A study by Pasha et al. demonstrated that substituted pyrimidines exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy .

- Research on thieno[2,3-d]pyrimidines has indicated anti-inflammatory properties through inhibition of key signaling pathways (NF-κB and MAPK), which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like 4-BTPT. Modifications in substituents can significantly impact their efficacy:

Propiedades

IUPAC Name |

6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOMUHWHSOGWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363138 | |

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-82-1 | |

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.